2-Chloro-5-(trifluoromethoxy)benzimidazole
Overview
Description
2-Chloro-5-(trifluoromethoxy)benzimidazole is a chemical compound with the molecular formula C8H4ClF3N2O . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Specifically, by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition, twenty-three compounds of benzimidazoles were obtained .Molecular Structure Analysis
The molecular weight of this compound is 236.58 . The IUPAC name is 2-chloro-1H-benzimidazol-5-yl trifluoromethyl ether . The InChI code is 1S/C8H4ClF3N2O/c9-7-13-5-2-1-4 (3-6 (5)14-7)15-8 (10,11)12/h1-3H, (H,13,14) .Chemical Reactions Analysis
2-Chloro-5-(trifluoromethoxy)benzaldehyde may be used as a reactant in the three-component reaction of 2-halogenated aromatic aldehydes, 1H-benzo[d]imidazol-5-amine, and cyclohexane-1,3-diones to afford imidazoquinolinoacridinone derivatives .Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . The molecular weight is 236.58 .Scientific Research Applications
DNA Interaction and Staining
Benzimidazole derivatives, such as Hoechst 33258, exhibit strong binding affinity to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property makes them invaluable in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values via flow cytometry, and plant chromosome analysis. Additionally, Hoechst derivatives have found applications as radioprotectors and topoisomerase inhibitors, providing a foundational basis for rational drug design and the investigation of DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Agriculture and Veterinary Medicine
In agriculture and veterinary medicine, benzimidazoles serve as fungicides and anthelmintic drugs. Their mode of action has been identified as specific inhibitors of microtubule assembly, binding to the tubulin molecule. This insight has propelled extensive research into the tubulin structure and the organization and function of microtubules, contributing significantly to our understanding of cell biology and the development of new therapeutic strategies (Davidse, 1986).
Synthesis and Pharmacological Properties
Recent years have seen an upsurge in research focusing on 2-arylthio-benzazoles, demonstrating their diverse biological and pharmacological properties. Efficient synthesis strategies for these compounds have been developed, highlighting their broad substrate scope and high generality. This progress underscores the potential of 2-arylthio-benzazoles in constructing various biologically active molecules (Vessally et al., 2018).
Anticancer Research
Benzimidazole derivatives have shown promising anticancer properties through various mechanisms, such as DNA intercalation, acting as alkylating agents, topoisomerase inhibitors, DHFR enzyme inhibitors, and tubulin inhibitors. The substituents reported from both earlier and recent research articles are crucial for the synthesis of targeted benzimidazole derivatives as anticancer agents. This review emphasizes the importance of substituent variation for potency and selectivity, offering insights into the challenges and opportunities in developing novel benzimidazole-based anticancer therapies (Akhtar et al., 2019).
Therapeutic Potential
The therapeutic potential of benzimidazole derivatives spans a wide range of pharmacological activities, including antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant, and depressant properties. This comprehensive review highlights the significance of the benzimidazole core in numerous groups of biological agents, underlying its critical role in the discovery and development of new therapeutic compounds (Babbar, Swikriti, & Arora, 2020).
Mechanism of Action
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Properties
IUPAC Name |
2-chloro-6-(trifluoromethoxy)-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2O/c9-7-13-5-2-1-4(3-6(5)14-7)15-8(10,11)12/h1-3H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCNHAOGTIIZDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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